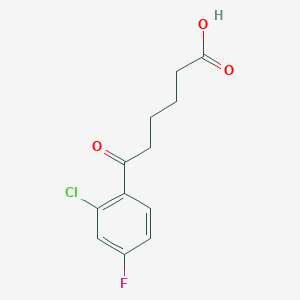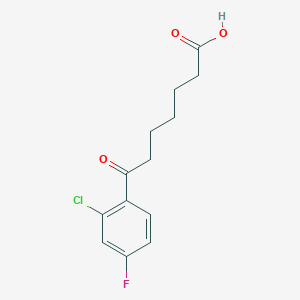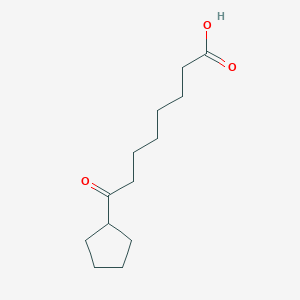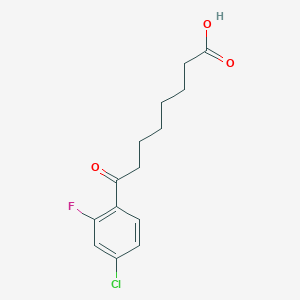![molecular formula C10H6ClN3S B3024000 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol CAS No. 17218-77-8](/img/structure/B3024000.png)
8-Chloropyrazolo[1,5-c]quinazoline-5-thiol
Vue d'ensemble
Description
8-Chloropyrazolo[1,5-c]quinazoline-5-thiol is a heterocyclic compound with the molecular formula C10H6ClN3S. It is part of the pyrazoloquinazoline family, known for their diverse biological activities and potential therapeutic applications .
Mécanisme D'action
Target of Action
The primary targets of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol are three mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3) . These kinases play crucial roles in cellular processes such as growth, differentiation, and stress response .
Mode of Action
This compound interacts with its targets (ERK2, p38α, and JNK3) by binding to them . The compound exhibits micromolar binding affinities for JNK1, JNK2, and JNK3 . The key residues of JNK3 important for this binding have been identified .
Biochemical Pathways
The compound affects the MAPK signaling pathway, which is involved in a wide range of cellular processes . By inhibiting the activity of ERK2, p38α, and JNK3, the compound can modulate these processes, potentially leading to anti-inflammatory effects .
Result of Action
The compound’s action results in the inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1Blue monocytic cells . This suggests that the compound has anti-inflammatory activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-3-nitroquinoxaline with thiourea, followed by cyclization to form the desired product . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly through continuous flow chemistry or other scalable techniques .
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloropyrazolo[1,5-c]quinazoline-5-thiol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as alkyl or aryl groups .
Applications De Recherche Scientifique
8-Chloropyrazolo[1,5-c]quinazoline-5-thiol has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Chloropyrazolo[1,5-a]quinazoline: Another member of the pyrazoloquinazoline family with similar biological activities.
8-Chloro-4,5-dihydropyrazolo[1,5-a]quinazoline: A reduced form of the compound with distinct chemical properties.
Uniqueness
8-Chloropyrazolo[1,5-c]quinazoline-5-thiol is unique due to its specific structural features and the presence of a thiol group, which can impart distinct reactivity and biological activity compared to its analogs .
Propriétés
IUPAC Name |
8-chloro-3H-pyrazolo[1,5-c]quinazoline-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3S/c11-6-1-2-7-8(5-6)13-10(15)14-9(7)3-4-12-14/h1-5,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKPPSMFJYXMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CNN3C(=S)N=C2C=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![7-[2-Chloro-4-(methylthio)phenyl]-7-oxoheptanoic acid](/img/structure/B3023940.png)
